molecular formula C11H21ClN2O3 B13874352 Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate;hydrochloride

Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B13874352
M. Wt: 264.75 g/mol
InChI Key: VKDIQCSJYXSIEM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Pro-OtBu-HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The glycine residue is attached to the resin.

    Coupling of proline: The proline residue is coupled to the glycine using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Protection and deprotection: The tert-butyl ester group is used to protect the carboxyl group of proline during the synthesis. After the peptide chain is assembled, the protecting groups are removed using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of H-Gly-Pro-OtBu-HCl follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:

    Automated SPPS: Utilizing automated synthesizers to perform the repetitive steps of coupling and deprotection.

    Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

    Lyophilization: The purified peptide is lyophilized to obtain a dry powder form.

Chemical Reactions Analysis

Types of Reactions

H-Gly-Pro-OtBu-HCl can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The chloride ion can be substituted with other nucleophiles.

    Deprotection: The tert-butyl ester group can be removed under acidic conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed in aqueous acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl ester group.

Major Products Formed

    Hydrolysis: Glycine-Proline with a free carboxyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Deprotection: Glycine-Proline with a free carboxyl group.

Scientific Research Applications

H-Gly-Pro-OtBu-HCl has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.

    Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.

    Medicine: Explored for its potential therapeutic applications, including as a prodrug or in drug delivery systems.

    Industry: Utilized in the development of new materials and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of H-Gly-Pro-OtBu-HCl involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that recognize the glycine-proline sequence. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its bioavailability and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Glycine tert-butyl ester hydrochloride (H-Gly-OtBu-HCl): Similar structure but lacks the proline residue.

    Proline tert-butyl ester hydrochloride (H-Pro-OtBu-HCl): Contains proline but lacks the glycine residue.

    Glycine-Proline dipeptide (H-Gly-Pro): Lacks the tert-butyl ester group.

Uniqueness

H-Gly-Pro-OtBu-HCl is unique due to the presence of both glycine and proline residues along with the tert-butyl ester group. This combination provides distinct chemical properties, such as increased stability and solubility, making it valuable for various research applications.

Properties

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.75 g/mol

IUPAC Name

tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O3.ClH/c1-11(2,3)16-10(15)8-5-4-6-13(8)9(14)7-12;/h8H,4-7,12H2,1-3H3;1H

InChI Key

VKDIQCSJYXSIEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1C(=O)CN.Cl

Origin of Product

United States

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